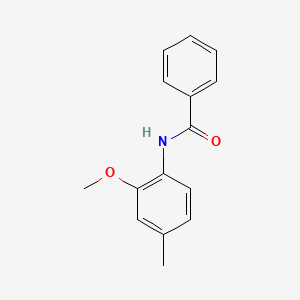
N-(2-Methoxy-4-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxy-4-methylphenyl)benzamide is an organic compound with the molecular formula C15H15NO2 It is a benzamide derivative, characterized by the presence of a methoxy group and a methyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-4-methylphenyl)benzamide typically involves the acylation of 2-methoxy-4-methylaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methoxy-4-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of N-(2-Hydroxy-4-methylphenyl)benzamide.
Reduction: Formation of N-(2-Methoxy-4-methylphenyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
N-(2-Methoxy-4-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated as a potential drug candidate due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Methoxy-4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The benzamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Methoxyphenyl)benzamide
- N-(2-Methoxyphenyl)benzamide
- N-(4-Methylphenyl)benzamide
Uniqueness
N-(2-Methoxy-4-methylphenyl)benzamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
185532-70-1 |
|---|---|
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
N-(2-methoxy-4-methylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO2/c1-11-8-9-13(14(10-11)18-2)16-15(17)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,17) |
Clé InChI |
CXOHGKIQVOXBJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
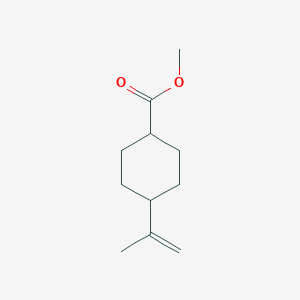
![Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane](/img/structure/B14265946.png)
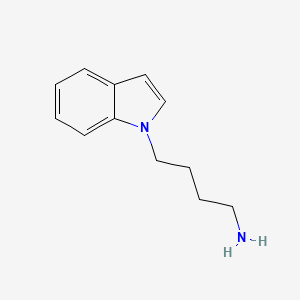

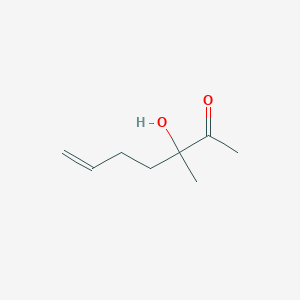

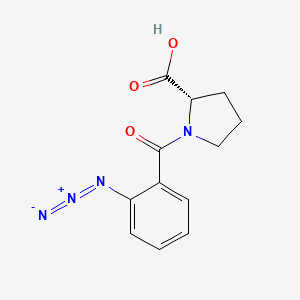

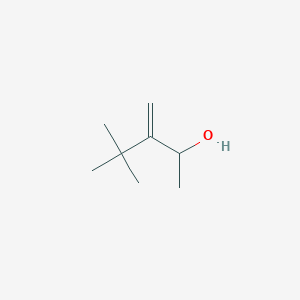
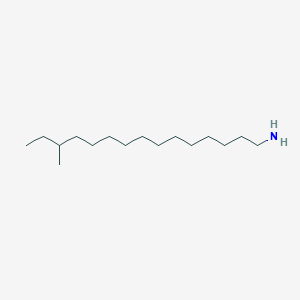

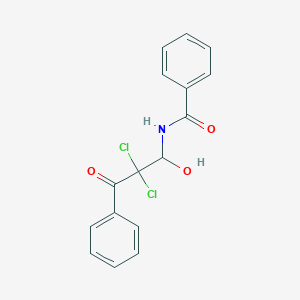
![4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14265991.png)
